4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]piperidine is a compound that integrates a thiazole moiety with a piperidine structure. The thiazole ring is known for its diverse biological activities, making derivatives of this compound significant in medicinal chemistry. The compound's full IUPAC name is 4-methyl-2-(2-piperidin-4-ylethylsulfanyl)-1,3-thiazole; hydrochloride, and it has a molecular formula of C11H19ClN2S2 with a molecular weight of 278.9 g/mol .
This compound can be synthesized through several chemical pathways, often involving the reaction of thiazole derivatives with piperidine under various conditions. It is commercially available from chemical suppliers and is utilized in various research contexts.
4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]piperidine falls under the category of thiazole derivatives and piperidine compounds. It is recognized for its potential applications in pharmaceuticals, particularly in antimicrobial and anti-inflammatory research.
The synthesis of 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]piperidine typically involves the following steps:
The synthesis may involve optimizing reaction conditions for yield and purity, including using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
The molecular structure of 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]piperidine features a piperidine ring connected to a thiazole ring via a sulfanyl group. The thiazole ring contains nitrogen and sulfur atoms, contributing to its biological activity.
4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]piperidine can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]piperidine involves its interaction with specific molecular targets within biological systems. The thiazole component may interact with enzymes or receptors, potentially inhibiting their activity. This interaction is influenced by the structural properties of both the thiazole and piperidine moieties .
The compound appears as a white to off-white solid. Its solubility characteristics depend on the specific salt form (e.g., hydrochloride) and solvent used.
Key chemical properties include:
Relevant data includes:
| Property | Value |
|---|---|
| Molecular Formula | C11H19ClN2S2 |
| Molecular Weight | 278.9 g/mol |
| IUPAC Name | 4-methyl-2-(2-piperidin-4-ylethylsulfanyl)-1,3-thiazole; hydrochloride |
| InChI Key | HWORDGRDEOSLPG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CSC(=N1)SCCC2CCNCC2.Cl |
The compound has several scientific applications:
CAS No.: 3397-16-8
CAS No.: 2134602-45-0
CAS No.: 17869-27-1
CAS No.: 64918-85-0
CAS No.: 51800-34-1